Doxycycline - 564-25-0

Doxycycline

Catalog Number: EVT-266343
CAS Number: 564-25-0
Molecular Formula: C22H24N2O8
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doxycycline is a broad-spectrum antibiotic belonging to the tetracycline class. [] It is a semi-synthetic derivative of tetracycline, with modifications at positions 5 and 6 of the tetracyclic naphtacene carboxamide ring system. [] Doxycycline is widely used in scientific research for its versatile properties, primarily its antibacterial and anti-inflammatory effects. [, , ] Additionally, its ability to inhibit matrix metalloproteinases (MMPs) makes it valuable for investigating various biological processes. [, , , , ]

Future Directions

Future research directions for doxycycline encompass investigating its efficacy against emerging antibiotic-resistant pathogens and exploring its potential for repurposing in treating various diseases, including cancer and inflammatory disorders. [] Further research is needed to optimize doxycycline delivery systems for enhanced targeted therapy and to minimize potential adverse effects. [, ] Moreover, a deeper understanding of doxycycline's impact on the gut microbiome and its long-term consequences is crucial for ensuring its safe and effective use in various research applications. []

Tetracycline

Minocycline

    Relevance: Minocycline shares structural similarities with doxycycline and tetracycline, belonging to the same class of antibiotics. [] All three compounds are effective against a broad spectrum of bacteria, but their pharmacological properties and adverse effect profiles differ. [] Similar to doxycycline, minocycline is used in treating skin conditions like rosacea due to its anti-inflammatory properties. []

Lymecycline

Monocaprin

    Compound Description: Monocaprin (glyceryl monolaurate) is a monoglyceride known for its antimicrobial activity, particularly against Candida species. []

    Relevance: While structurally unrelated to doxycycline, monocaprin was investigated as a potential combination therapy with doxycycline for oral mucosal conditions. [] Studies indicate that monocaprin does not negatively impact doxycycline's stability and even enhances its release profile in a hydrogel formulation. [] This combination might offer enhanced efficacy against oral infections by targeting both bacterial and fungal pathogens.

Chloroquine

    Relevance: Although structurally distinct from doxycycline, chloroquine was investigated as a potential adjunct therapy to doxycycline for treating melioidosis, a severe infection caused by Burkholderia pseudomallei. [] The rationale behind this combination lies in chloroquine's ability to modulate inflammatory cytokine levels, potentially mitigating the severe sepsis associated with melioidosis, while doxycycline provides antimicrobial action. [] Animal studies demonstrated promising results with the combination, warranting further investigation. []

Clarithromycin

    Relevance: Clarithromycin is not structurally related to doxycycline but serves as a potential alternative treatment for Mediterranean Spotted Fever (MSF). [] While tetracyclines, including doxycycline, are the preferred treatment for MSF, clarithromycin offers a viable option for patients allergic to tetracyclines, pregnant women, and young children for whom doxycycline is contraindicated. [] Clinical trials demonstrated similar efficacy between clarithromycin and doxycycline in treating MSF. []

Josamycin

    Relevance: Similar to clarithromycin, josamycin is structurally unrelated to doxycycline but offers an alternative treatment option for MSF in cases where tetracyclines are contraindicated. [] Clinical trials demonstrated that josamycin exhibits comparable efficacy to doxycycline in treating MSF. []

Rifampin

    Relevance: Rifampin is not structurally similar to doxycycline but is often used in combination with doxycycline to treat specific bacterial infections, particularly those requiring prolonged treatment durations, like brucellosis. [] The combination enhances therapeutic efficacy and reduces the risk of antibiotic resistance development. []

Synthesis Analysis

The synthesis of doxycycline can be approached through various methods. One notable technique involves the microwave-assisted hydrogenolysis of oxytetracycline. This method significantly reduces reaction time compared to conventional heating. In this process:

  1. Conventional Synthesis: Oxytetracycline is dissolved in a solvent (often dimethylformamide or water) and subjected to heating for up to 16 hours.
  2. Microwave-Assisted Synthesis: Utilizing a multimode microwave reactor allows for real-time monitoring and adjustment of temperature and pressure. The reaction can be completed in a fraction of the time required by conventional methods, yielding β-doxycycline as a primary product .

Additionally, other synthesis routes have been explored involving chemical modifications such as N-demethylation followed by methylation using isotopically labeled reagents for analytical purposes .

Molecular Structure Analysis

Doxycycline has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22_{22}H24_{24}N2_2O8_8, with a molecular weight of approximately 444.44 g/mol.

Structural Data

  • Molecular Weight: 444.44 g/mol
  • Chemical Formula: C22_{22}H24_{24}N2_2O8_8
  • Key Functional Groups: Hydroxyl groups (-OH), Dimethylamino group (-N(CH3_3)2_2), and a phenolic structure.

The structure features a naphthacene-like backbone with hydroxyl groups at positions 4 and 5 that are crucial for its antibiotic activity.

Chemical Reactions Analysis

Doxycycline participates in various chemical reactions that can modify its structure or enhance its properties:

  1. Hydrogenation Reactions: Doxycycline can undergo hydrogenation to yield derivatives with altered biological activity.
  2. Degradation Reactions: Under acidic or basic conditions, doxycycline can degrade into various products, which is essential for understanding its stability in pharmaceutical formulations .

The synthesis of doxycycline hydrochloride intermediates also involves chlorination and esterification steps that are critical for producing active pharmaceutical ingredients .

Mechanism of Action

Doxycycline exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This inhibition disrupts protein production essential for bacterial growth and replication.

Data on Mechanism

  • Target: 30S ribosomal subunit
  • Effect: Inhibition of protein synthesis
  • Bacterial Sensitivity: Effective against both gram-positive and gram-negative bacteria.
Physical and Chemical Properties Analysis

Doxycycline exhibits specific physical and chemical properties that influence its application:

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in water (especially at higher pH), slightly soluble in alcohol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark containers.
  • pH Stability Range: Stable at pH levels between 4 to 7 but can degrade under extreme pH conditions.

These properties are crucial for formulating doxycycline into effective pharmaceutical products while ensuring stability during storage .

Applications

Doxycycline has diverse applications in medicine:

  1. Antibiotic Therapy: Treats infections caused by susceptible bacteria.
  2. Acne Treatment: Used topically or systemically to manage acne vulgaris due to its anti-inflammatory properties.
  3. Malaria Prophylaxis: Recommended for travelers to endemic areas as a preventive measure.
  4. Chronic Inflammatory Conditions: Investigated for use in conditions like periodontitis due to its anti-inflammatory effects.
Chemical Structure and Pharmacological Properties

Molecular Architecture and Tetracycline-Class Derivatives

Doxycycline (C₂₂H₂₄N₂O₈) is a semi-synthetic second-generation tetracycline antibiotic derived from oxytetracycline through structural modifications that enhance its stability and pharmacokinetic profile. Its molecular architecture features a four-ring carbocyclic skeleton characteristic of tetracyclines, with key functional groups at C10 (phenolic diketone), C11/C12 (β-diketone), and C4 (dimethylamino group) [3] [5]. Unlike first-generation tetracyclines, doxycycline lacks the C5/C6 hydroxyl groups, conferring greater acid stability and reduced epimerization. This modification prevents degradation to the hepatotoxic epi-anhydro form, a significant advantage over earlier tetracyclines like tetracycline and chlortetracycline [3] [9].

The tetracycline class exhibits structure-activity relationships (SAR) critical to antibacterial efficacy. Doxycycline’s C6 methyl group and C5 hydrogen atom enhance lipophilicity, improving membrane penetration compared to hydrophilic counterparts like oxytetracycline. These modifications also contribute to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, though resistance mechanisms (e.g., ribosomal protection proteins Tet(O) and Tet(M)) can reduce efficacy against strains like Streptococcus pyogenes and Propionibacterium acnes [5] [10].

  • Table 1: Comparative Properties of Tetracycline Derivatives [3] [5] [10]
CompoundR5R6R7Hydrophobicity IndexRelative Membrane Permeability
TetracyclineOHHH0.18Low
OxytetracyclineOHOHH0.12Low
DoxycyclineHCH₃H0.75High
MinocyclineHHN(CH₃)₂0.98Very High

Lipophilicity and Membrane Permeability Dynamics

Doxycycline’s high lipophilicity (logP ~0.75) enables dual-pathway penetration across biological membranes: passive diffusion through lipid bilayers and facilitated transport via porin channels in Gram-negative bacteria [6] [10]. This contrasts with hydrophilic tetracyclines (e.g., oxytetracycline, logP ~0.12), which rely predominantly on porin-mediated uptake. In Escherichia coli, doxycycline’s hydrophobic permeability allows it to circumvent the lipopolysaccharide (LPS) barrier of the outer membrane—a critical defense against antibiotics. Deep rough mutants lacking LPS polysaccharides exhibit 100-fold increased susceptibility to hydrophobic doxycycline derivatives, confirming the role of LPS in restricting membrane diffusion [6] [10].

Molecular dynamics simulations reveal that doxycycline’s amphiphilic structure facilitates interaction with membrane phospholipids. The hydrophobic ring system embeds within lipid acyl chains, while polar groups (e.g., C4 dimethylamino, C12a hydroxyl) form hydrogen bonds with phospholipid head groups. This dual affinity enables efficient traversal of the blood-brain barrier (BBB), as demonstrated in traumatic brain injury models where doxycycline reduces BBB hyperpermeability by inhibiting matrix metalloproteinase-9 (MMP-9) [1]. MMP-9 inhibition occurs via Zn²⁺ chelation at its catalytic site, with doxycycline binding affinity of -7.07 kcal/mol, as confirmed by molecular docking studies [1].

Pharmacokinetic Profiles: Absorption, Distribution, and Excretion

Absorption:

Doxycycline exhibits near-complete oral absorption (73–95% bioavailability), reaching peak plasma concentrations (Cₘₐₓ) of 2.6 μg/mL within 2 hours post 200 mg dose [3] [9]. Unlike other tetracyclines, its absorption is minimally impaired by food, with high-fat meals reducing Cₘₐₓ by <15% [3] [5]. This contrasts with tetracycline, whose absorption decreases by 50% with dairy products due to calcium chelation.

Distribution:

Doxycycline’s volume of distribution (Vd) exceeds total body water (1.3–1.5 L/kg), reflecting extensive tissue penetration. It accumulates in:

  • Bone and dentin (Ca²⁺-mediated binding)
  • Prostate and brain (lipophilicity-driven diffusion)
  • Intracellular compartments (e.g., macrophages, fibroblasts) [3] [4]In vivo studies in goats show rapid distribution to tissues, with elimination half-lives (t₁/₂β) of 4.62 hours after intravenous administration [8].

Excretion:

Doxycycline undergoes dual elimination pathways:

  • Renal excretion (40% over 72 hours in normal renal function)
  • Biliary/enteric excretion (60% as bioactive metabolites) [3] [9]Renal clearance decreases to 1–5% in severe renal impairment (creatinine clearance <10 mL/min), but hemodialysis does not alter half-life due to high protein binding and tissue redistribution [9].
  • Table 2: Key Pharmacokinetic Parameters of Doxycycline [3] [8] [9]
ParameterValueConditions
Oral Bioavailability73–95%200 mg dose, fasted
Cₘₐₓ2.6 μg/mL200 mg single dose, 2 hours post-administration
Protein Binding80–90%Serum albumin
Half-Life (t₁/₂)15–30 hoursAdults with normal renal function
Renal Excretion30–40%72 hours, creatinine clearance >75 mL/min
Fecal Excretion60%Active metabolites

Protein Binding and Bioavailability Optimization Strategies

Doxycycline binds extensively (80–90%) to plasma proteins, primarily albumin, limiting free drug concentration and tissue penetration. This binding is saturable at high doses, potentially increasing therapeutic efficacy [3] [9]. Strategies to overcome binding limitations include:

  • Chelation Synergy: Magnesium ions (Mg²⁺) enhance solubility and stability by chelating with doxycycline’s C11/C12 β-diketone system. This complex reduces degradation at the C6 methyl group and C4 dimethylamino site, improving bioavailability by 30% in ophthalmic formulations [7].

  • Cyclodextrin Encapsulation: Hydroxypropyl-β-cyclodextrin (HPβCD) forms inclusion complexes with doxycycline’s hydrophobic rings, shielding degradation-prone sites. NMR studies confirm HPβCD encloses the C6–C9 region, increasing aqueous stability 4-fold. This complex maintains antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa while extending shelf-life [7].

  • Lipid-Based Carriers: Nanoemulsions and liposomes exploit doxycycline’s lipophilicity to enhance cellular uptake. In vitro models demonstrate 2-fold increased intracellular accumulation in macrophages, critical for treating intracellular pathogens like Brucella species [4].

  • Mechanism Insight: Doxycycline’s anti-collagenase activity in periodontitis leverages sub-antimicrobial dosing (20 mg twice daily). At this dose, free drug concentrations remain below MIC thresholds, minimizing resistance while retaining MMP-inhibitory effects [5] [9].

Properties

CAS Number

564-25-0

Product Name

Doxycycline

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N

SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/
VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.